N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide
Description
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16IN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-7-9-14(10-8-13)21-19(24)15-5-3-4-6-16(15)20/h3-12H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUQNRIBOHMOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16IN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets.
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide is a complex organic compound that belongs to the class of sulfonamides and pyridazine derivatives. Its unique molecular structure, featuring an ethylsulfonyl group and a pyridazine ring, suggests potential for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to explore the biological activity of this compound through various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's IUPAC name is N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-iodobenzamide. The molecular formula is , with a molecular weight of approximately 367.43 g/mol. The structure includes:
- Pyridazine ring : A six-membered ring containing two nitrogen atoms.
- Ethylsulfonyl group : Enhances solubility and biological activity.
- Iodobenzamide moiety : Potentially increases reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its structural components:
- Antimicrobial Activity : Pyridazine derivatives have been reported to exhibit significant antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures can disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
- Anticancer Properties : Research has shown that pyridazine derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or other proteins critical for cancer cell survival and proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in inflammatory pathways or metabolic processes. This is particularly relevant in drug development for diseases such as cancer and autoimmune disorders.
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of pyridazine derivatives against Gram-positive and Gram-negative bacteria, reporting minimum inhibitory concentrations (MIC) that suggest strong antibacterial properties .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that similar pyridazine compounds could inhibit cell growth significantly, with IC50 values indicating effective concentration levels for therapeutic applications .
- Enzyme Activity Assays : Research involving enzyme assays highlighted the potential of pyridazine derivatives to inhibit specific targets such as kinases and proteases, which are crucial in cancer progression and inflammation .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disrupts cell wall synthesis | |
| Anticancer | Induces apoptosis via kinase inhibition | |
| Enzyme Inhibition | Inhibits critical metabolic enzymes |
Table 2: Structure-Activity Relationship (SAR)
Comparison with Similar Compounds
Structural Analogues from the I-Series ()
Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) share a pyridazine core but differ in substituents and backbone structure. Key comparisons include:
| Compound | Core Structure | Key Substituents | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Pyridazine + phenyl + benzamide | 6-Ethylsulfonyl, 2-iodobenzamide | Sulfonyl, amide, iodine | ~447.3 (estimated) |
| I-6230 | Pyridazine + phenethylamino | Pyridazin-3-yl, phenethylamino, ester | Amino, ester | ~365.4 |
| I-6232 | Pyridazine + phenethylamino | 6-Methylpyridazin-3-yl, phenethylamino | Methyl, amino, ester | ~379.4 |
Key Differences :
- The target compound replaces the phenethylamino-ester backbone of the I-series with a benzamide-iodine system, likely altering binding affinity and metabolic stability.
Sulfonamide Derivatives ( and )
The compound N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide (CAS: 921544-25-4) shares the ethylsulfonyl-pyridazine-phenyl scaffold but replaces the 2-iodobenzamide with a 4-fluoro-3-methylbenzenesulfonamide group.
| Parameter | Target Compound | CAS 921544-25-4 |
|---|---|---|
| Molecular Formula | C19H17IN3O3S | C19H18FN3O4S2 |
| Molecular Weight | ~447.3 | 435.5 |
| Key Functional Groups | Iodobenzamide, ethylsulfonyl | Fluoro-sulfonamide, methyl, ethylsulfonyl |
Implications :
- The iodine atom in the target compound increases molecular weight and lipophilicity compared to the fluorine atom in CAS 921544-25-4, which may influence membrane permeability and pharmacokinetics.
- The sulfonamide group in CAS 921544-25-4 is a common pharmacophore in kinase inhibitors (e.g., VEGFR inhibitors), whereas the amide-iodine system in the target compound could favor distinct target engagement .
Chromenone-Pyrazolopyrimidine Hybrids ()
Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (MW: 616.9) demonstrate complex polycyclic architectures with sulfonamide moieties.
Comparison Highlights :
- The target compound’s simpler pyridazine-benzamide scaffold contrasts with the chromenone-pyrazolopyrimidine hybrid, suggesting divergent therapeutic targets (e.g., anti-cancer vs. anti-inflammatory).
- The absence of a boronic acid or cyclopropyl group (as in ’s Example 57) in the target compound may reduce synthetic complexity but limit covalent binding mechanisms .
Research Findings and Implications
- Electronic Effects : The ethylsulfonyl group in the target compound may enhance binding to ATP pockets in kinases, similar to sulfonamide-containing inhibitors like imatinib .
- Iodine Substitution: The 2-iodo group could serve as a halogen-bond donor, improving selectivity for hydrophobic protein pockets compared to methyl or fluoro substituents in analogues .
- Synthetic Accessibility : The absence of ester or boronic acid groups (cf. and ) may streamline synthesis but limit derivatization routes.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The ethylsulfonyl and iodo substituents introduce steric and electronic challenges during coupling reactions. For example, the pyridazine ring’s electron-deficient nature may require palladium-catalyzed cross-coupling under inert atmospheres (e.g., Suzuki-Miyaura) with ligands like XPhos to enhance reactivity. Temperature control (80–100°C) and slow addition of reagents can mitigate side reactions. Purification via gradient elution (hexane:ethyl acetate) on silica gel is recommended to isolate the product from unreacted iodobenzamide precursors .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound, particularly the ethylsulfonyl and iodo groups?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (e.g., observed vs. calculated [M+H]⁺). For functional group confirmation:
- Iodo group : X-ray crystallography or NMR (C-I coupling observed at ~140–160 ppm).
- Ethylsulfonyl group : NMR (triplet for -SOCHCH at δ 1.2–1.4 ppm) and IR spectroscopy (S=O stretching at 1150–1300 cm). Stability under LC-MS conditions should be validated to avoid decomposition .
Q. How do the ethylsulfonyl and iodo substituents influence the compound’s physicochemical properties (e.g., solubility, logP)?
- Methodological Answer : The ethylsulfonyl group increases hydrophilicity (lower logP) but reduces membrane permeability, while the iodo substituent adds steric bulk, potentially limiting solubility in aqueous buffers. Computational tools like XLogP (e.g., predicted logP = 2.6 for similar pyridazine derivatives) and molecular dynamics simulations can model partitioning behavior. Experimental validation via shake-flask assays (octanol/water) is recommended .
Advanced Research Questions
Q. What strategies are recommended for identifying biological targets of this compound, given its pyridazine and benzamide motifs?
- Methodological Answer : Kinase profiling assays (e.g., Eurofins Pan-Kinase Panel) are prioritized due to structural similarity to Syk inhibitors like Cerdulatinib, which also contain sulfonyl and aromatic groups. Autotaxin (ATX) modulation is another plausible target, as pyridazin-3-yl derivatives are reported to bind ATX’s hydrophobic pocket. Competitive binding assays with -labeled substrates can validate target engagement .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs with varying substituents on the pyridazine ring?
- Methodological Answer : Conflicting SAR data (e.g., trifluoromethyl vs. iodo substituents) may arise from off-target effects or assay variability. Orthogonal assays (e.g., cellular viability + target-specific enzymatic activity) should be paired with molecular docking to assess binding mode consistency. For example, a trifluoromethyl group may enhance metabolic stability but reduce target affinity compared to bulkier iodo groups, necessitating MD simulations to evaluate steric clashes .
Q. What computational approaches are most effective for predicting the drug-likeness and binding affinity of this compound?
- Methodological Answer : Density Functional Theory (DFT) optimizes geometry for docking studies (e.g., AutoDock Vina). Free-energy perturbation (FEP) calculations improve affinity predictions for analogs. ADMET predictors (e.g., SwissADME) assess parameters like topological polar surface area (TPSA > 80 Ų suggests poor blood-brain barrier penetration). Validate with experimental permeability assays (Caco-2 monolayers) .
Q. How can crystallization conditions be optimized to obtain stable polymorphs or co-crystals of this compound?
- Methodological Answer : High-throughput screening with 96-well plates using solvents like DMSO/water mixtures or ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate). Differential scanning calorimetry (DSC) identifies phase transitions, while powder X-ray diffraction (PXRD) monitors polymorphic purity. Co-crystallization with carboxylic acid co-formers (e.g., succinic acid) may enhance solubility .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to evaluate the compound’s efficacy in cellular models of inflammation or fibrosis?
- Methodological Answer : Use primary human fibroblasts (e.g., lung fibroblasts for idiopathic pulmonary fibrosis) with TNF-α or TGF-β1 stimulation. Dose ranges (0.1–50 µM) should span IC values from kinase assays. Include controls for autotaxin inhibition (e.g., GLPG1690) and measure downstream biomarkers (e.g., lysophosphatidic acid by LC-MS/MS). Triplicate replicates and ANOVA with post-hoc tests ensure statistical rigor .
Q. What in vitro assays are critical for assessing metabolic stability, and how do the ethylsulfonyl and iodo groups impact cytochrome P450 interactions?
- Methodological Answer : Liver microsome assays (human/rat) with NADPH cofactor monitor depletion over 60 minutes. LC-MS/MS quantifies parent compound. The ethylsulfonyl group may inhibit CYP3A4 (via sulfone-oxygen interactions), while iodine’s steric effects reduce CYP2D6 metabolism. Probe substrates (e.g., midazolam for CYP3A4) confirm inhibitory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
